3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Übersicht
Beschreibung
“3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol” is a chemical compound with the molecular formula C6H4F9NO3 . It is also known by other names such as "1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-" .
Molecular Structure Analysis
The molecular structure of “3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol” can be represented by the InChI string:InChI=1S/C6H4F9NO3/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h2,17H,1H2
. Physical And Chemical Properties Analysis
The molecular weight of “3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol” is 309.09 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Explosives
Research on microbial degradation of explosives has focused on understanding how nitroaromatic compounds, like TNT, undergo biotransformation and mineralization. This area of study could be relevant for compounds like 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol, as the presence of nitro groups and the potential for fluorinated backbones may offer unique pathways for biodegradation or environmental remediation applications (Hawari et al., 2000).
Bonding in Amorphous Carbon Nitride
The study of bonding in amorphous carbon nitride focuses on understanding the chemical bonding and properties of materials that could be related to fluorinated and nitro-substituted compounds. Such research might provide insights into the development of novel materials with enhanced mechanical or electronic properties (Rodil & Muhl, 2004).
Nitroindole as a Universal Base Analogue
The exploration of nitroindole derivatives as universal bases in oligodeoxynucleotides highlights the potential for nitro-substituted compounds in biochemistry and molecular biology, especially in nucleic acid research and applications (Loakes & Brown, 1994).
GSTP1-1 Inhibitors for Cancer Therapy
The synthesis and characterization of benzamide-containing nitrobenzoxadiazole derivatives as GSTP1-1 inhibitors reveal the application of nitro-substituted compounds in developing novel anticancer agents. Such compounds could modulate key pathways in cancer cells, offering therapeutic potential (Di Paolo et al., 2019).
CO2 Fixation and I2 Capture
Research on nanocage-based frameworks featuring lotus-shaped channels for CO2 fixation and I2 capture indicates the relevance of structurally complex fluorinated compounds in environmental and energy-related applications, such as gas storage or catalysis (Chen et al., 2020).
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9NO3/c7-3(8,2(17)1-16(18)19)4(9,10)5(11,12)6(13,14)15/h2,17H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQLVNLDJUWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379712 | |
Record name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol | |
CAS RN |
240408-94-0 | |
Record name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.